molecular formula C10H14O2 B8738110 (3,6-Dimethyl-1,2-phenylene)dimethanol CAS No. 38108-81-5

(3,6-Dimethyl-1,2-phenylene)dimethanol

Cat. No. B8738110
M. Wt: 166.22 g/mol
InChI Key: VEUQLUPXQJDUJB-UHFFFAOYSA-N
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Patent
US08318048B2

Procedure details

A 1 L 3-necked RBF is charged with a 1.0M lithium aluminium hydride solution in tetrahydrofuran (175 mL, 0.175 mol) and anhydrous tetrahydrofuran (100 mL) under nitrogen. The solution is cooled to −78° C. and a solution of 1,7-dimethyl-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione 2 (12.3 g, 0.070 mol) in anhydrous tetrahydrofuran (150 mL) is added from a dropping funnel over a period of 30 minutes The reaction mixture is heated to reflux and stirred for 45 h. The reaction mixture is cooled to 0° C. using an ice bath and 2M sodium hydroxide solution (20 mL) is slowly added dropwise. The mixture is allowed to warm up to 22° C. and the precipitate is filtered off and washed thoroughly with diethyl ether and tetrahydrofuran. The filtrate is concentrated in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]12O[C:14]([CH3:18])([CH:15]=[CH:16]1)[CH:13]1[CH:9]2[C:10](=O)[O:11][C:12]1=[O:19].[OH-].[Na+]>O1CCCC1>[OH:11][CH2:10][C:9]1[C:8]([CH3:7])=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH2:12][OH:19] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
CC12C3C(OC(C3C(C=C1)(O2)C)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 45 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 22° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed thoroughly with diethyl ether and tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
Smiles
OCC1=C(C(=CC=C1C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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